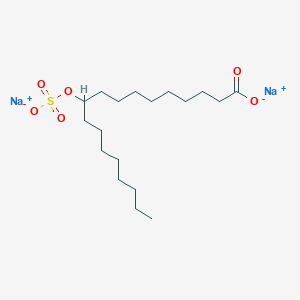
Disodium 9-(sulfooxy)stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 9-(sulfooxy)stearate is typically synthesized by reacting 9-(sulfooxy)octadecanoic acid with sodium hydroxide. The reaction requires high temperatures and appropriate solvents to ensure complete conversion . Another method involves the action of sodium amalgam with stearic acid under moisture-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using stearic acid and sodium hydroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to stearic acid.
Substitution: It can participate in substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, stearic acid, and various substituted stearates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium 9-(sulfooxy)stearate has a wide range of applications in scientific research:
Mecanismo De Acción
Disodium 9-(sulfooxy)stearate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the dispersion and solubility of hydrophobic compounds. The sulfooxy group interacts with water molecules, while the stearate chain interacts with hydrophobic substances, facilitating their emulsification and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.
Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and different functional groups.
Disodium laureth sulfosuccinate: A milder surfactant used in personal care products.
Uniqueness
Disodium 9-(sulfooxy)stearate is unique due to its specific combination of a long stearate chain and a sulfooxy group, which provides superior dispersion and wetting properties compared to other surfactants. This makes it particularly valuable in applications requiring high-performance surfactants .
Propiedades
Número CAS |
65151-76-0 |
|---|---|
Fórmula molecular |
C18H34Na2O6S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
| 65151-75-9 65151-76-0 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)
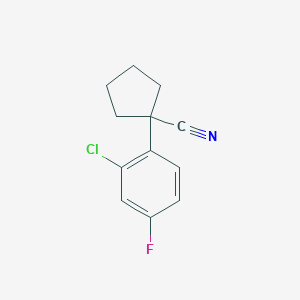
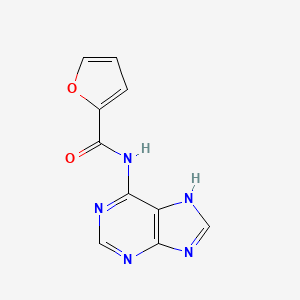
![Ethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B1615441.png)
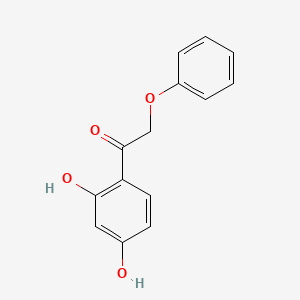
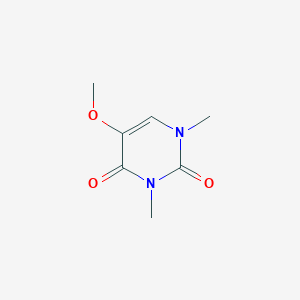
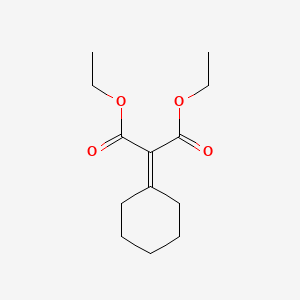
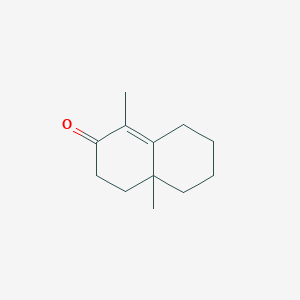
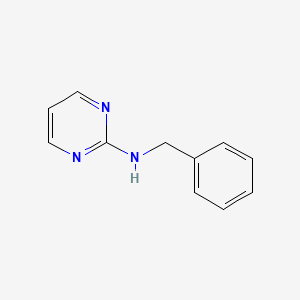

![2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER](/img/structure/B1615453.png)
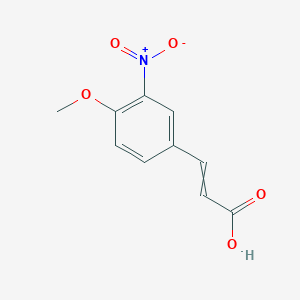
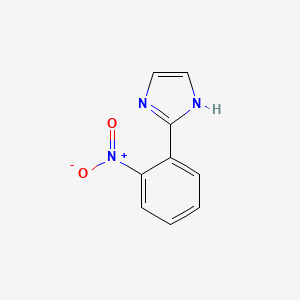
![2,8-Diazaspiro[5.5]undecane-1,7-dione](/img/structure/B1615459.png)
